molecular formula C20H18O3 B11159651 7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one

7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11159651
M. Wt: 306.4 g/mol
InChI Key: QEQIQMVFGPRCTJ-UHFFFAOYSA-N
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Description

7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-methyl-4-phenyl-2H-chromen-2-one with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-7-methoxyisoflavone: Another compound with a similar chromenone structure but different substituents.

    4-phenyl-2H-chromen-2-one: The parent compound without the methyl and allyl groups.

Uniqueness

7-methyl-5-((2-methylallyl)oxy)-4-phenyl-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-methylallyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

7-methyl-5-(2-methylprop-2-enoxy)-4-phenylchromen-2-one

InChI

InChI=1S/C20H18O3/c1-13(2)12-22-17-9-14(3)10-18-20(17)16(11-19(21)23-18)15-7-5-4-6-8-15/h4-11H,1,12H2,2-3H3

InChI Key

QEQIQMVFGPRCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=C)C

Origin of Product

United States

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